molecular formula C9H8Cl2O2 B1461109 Methyl 2,4-dichloro-5-methylbenzoate CAS No. 1803805-37-9

Methyl 2,4-dichloro-5-methylbenzoate

Cat. No.: B1461109
CAS No.: 1803805-37-9
M. Wt: 219.06 g/mol
InChI Key: JNVKVPLBWMLHPY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-dichloro-5-methylbenzoate can be synthesized through the esterification of 2,4-dichloro-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dichloro-5-methylbenzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 2,4-dichloro-5-methylbenzoic acid and methanol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

    Oxidation and Reduction: Specific oxidizing or reducing agents are required depending on the desired transformation.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Hydrolysis: The primary products are 2,4-dichloro-5-methylbenzoic acid and methanol.

Scientific Research Applications

Methyl 2,4-dichloro-5-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,4-dichloro-5-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dichlorobenzoate: Similar in structure but lacks the methyl group at the 5-position.

    Methyl 3,5-dichloro-4-methylbenzoate: Differently substituted but shares the dichloro and methyl ester functionalities.

Uniqueness

Methyl 2,4-dichloro-5-methylbenzoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

methyl 2,4-dichloro-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-5-3-6(9(12)13-2)8(11)4-7(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVKVPLBWMLHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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